An In-depth Technical Guide to Methyl 3-bromo-5-methoxy-2-nitrobenzoate: Synthesis, Properties, and Synthetic Utility
An In-depth Technical Guide to Methyl 3-bromo-5-methoxy-2-nitrobenzoate: Synthesis, Properties, and Synthetic Utility
Executive Summary: Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methoxy moiety on a benzoate scaffold offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical and detailed synthetic protocol, and explores its potential reactivity and applications in drug development. Due to the compound's specificity, direct experimental data is limited in public literature; therefore, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust and scientifically grounded resource for researchers.
Introduction
In the landscape of drug discovery and fine chemical synthesis, the strategic design of molecular scaffolds is paramount. Methyl 3-bromo-5-methoxy-2-nitrobenzoate emerges as a compound of interest due to its dense and strategically positioned functional groups. The presence of a bromine atom provides a handle for modern cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] The nitro group, a strong electron-withdrawing entity, not only influences the reactivity of the aromatic ring but also serves as a precursor to a synthetically crucial amino group upon reduction.[2] This transformation is a cornerstone in the synthesis of a wide variety of bioactive molecules.[2][3] The methoxy and methyl ester groups offer additional points for modification and influence the molecule's solubility and electronic properties. This guide serves as a technical primer for researchers aiming to synthesize, characterize, and utilize this high-potential intermediate.
Physicochemical and Spectroscopic Properties
While a specific CAS Number for methyl 3-bromo-5-methoxy-2-nitrobenzoate is not readily found in major chemical databases, we can predict its core properties based on its structure and data from similar compounds. These predicted values are essential for planning synthetic protocols, purification strategies, and analytical characterization.
Predicted Physicochemical Properties
The following table summarizes the key computed physicochemical properties for methyl 3-bromo-5-methoxy-2-nitrobenzoate.
| Property | Predicted Value | Comments / Source |
| Molecular Formula | C₉H₈BrNO₅ | (Calculated) |
| Molecular Weight | 290.07 g/mol | (Calculated) |
| IUPAC Name | methyl 3-bromo-5-methoxy-2-nitrobenzoate | (Generated) |
| Appearance | Expected to be a pale yellow to white crystalline solid | (Inference from similar nitroaromatics)[4] |
| Boiling Point | > 300 °C (decomposes) | (Estimated) |
| Melting Point | 100 - 120 °C | (Estimated range based on substituted nitrobenzoates) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water. | (General chemical principles) |
| XLogP3 | ~2.9 | (Estimated based on analogs like 3-bromo-5-methoxybenzoic acid)[5] |
Predicted Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The table below outlines the expected characteristic signals.
| Technique | Expected Observations |
| ¹H-NMR | Two aromatic protons appearing as doublets (J ≈ 2-3 Hz) between δ 7.5-8.0 ppm. One methoxy singlet (-OCH₃) around δ 3.9-4.1 ppm. One methyl ester singlet (-COOCH₃) around δ 3.9-4.0 ppm. |
| ¹³C-NMR | Signals for 9 distinct carbons, including the ester carbonyl (δ ~164 ppm), aromatic carbons attached to electron-withdrawing groups (downfield shifts), and two methyl carbons (δ ~53 and ~57 ppm). |
| IR (Infrared) | Strong asymmetric NO₂ stretch (~1530-1550 cm⁻¹). Strong symmetric NO₂ stretch (~1350-1370 cm⁻¹). Strong ester C=O stretch (~1720-1740 cm⁻¹). C-O stretches (~1200-1300 cm⁻¹). Aromatic C-H and C=C bands.[6][7] |
| MS (Mass Spec) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M+2⁺ peaks with ~1:1 ratio) at m/z 289 and 291. |
Synthesis and Mechanistic Rationale
A logical and efficient synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate can be designed starting from the commercially available precursor, 3-bromo-5-methoxybenzoic acid.[8][9][10] The proposed two-step synthesis involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.
Proposed Synthetic Workflow
Experimental Protocol: Nitration of 3-Bromo-5-methoxybenzoic Acid
This protocol is based on standard procedures for the nitration of substituted benzoic acids.[11][12]
Causality: The use of a mixed acid system (HNO₃/H₂SO₄) is crucial. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this electrophilic aromatic substitution.[3] The existing substituents on the ring direct the position of nitration. The methoxy group is an ortho-, para-director, while the bromo and carboxylic acid groups are meta-directors. The position ortho to the methoxy group (C2) is sterically accessible and activated, making it the most likely site of nitration. Temperature control is critical to prevent over-nitration and side reactions.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-bromo-5-methoxybenzoic acid (1.0 eq.) in small portions to the cold sulfuric acid, ensuring the temperature remains below 10 °C. Stir until fully dissolved.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C throughout the addition.
-
Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid, 3-bromo-5-methoxy-2-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold deionized water until the filtrate is neutral, and dried under vacuum.
Experimental Protocol: Fischer Esterification
This protocol follows the principles of acid-catalyzed esterification.[13]
Causality: Fischer esterification is an equilibrium-controlled reaction. Using a large excess of the alcohol (methanol) serves a dual purpose: it acts as the nucleophile and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[14] A strong acid catalyst (sulfuric acid) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol.[15] Heating under reflux provides the necessary activation energy for the reaction.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask containing the dried 3-bromo-5-methoxy-2-nitrobenzoic acid (1.0 eq.), add a large excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require 4-8 hours for completion.
-
Workup: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure methyl 3-bromo-5-methoxy-2-nitrobenzoate.
Reactivity and Synthetic Utility
The value of methyl 3-bromo-5-methoxy-2-nitrobenzoate lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is arguably the most powerful transformation. This can be achieved under various conditions, such as catalytic hydrogenation (H₂/Pd-C) or with reducing metals in acidic media (e.g., Fe/HCl, SnCl₂).[2] The resulting aniline is a versatile precursor for forming amides, sulfonamides, ureas, and for constructing nitrogen-containing heterocyclic rings.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines or alcohols).[1] This allows for the direct installation of diverse aryl, alkyl, or heteroaryl fragments at the C3 position, providing a rapid route to novel chemical entities. The reactivity of aryl bromides is generally higher than that of aryl chlorides, often allowing for milder reaction conditions.[1]
-
Manipulation of the Ester Group: The methyl ester can be readily hydrolyzed back to the carboxylic acid using base (e.g., LiOH, NaOH) or acid. The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides, a common motif in pharmaceuticals.
Applications in Drug Development
Substituted nitrobenzoic acids and their derivatives are prevalent intermediates in the synthesis of pharmaceuticals.[4][16][17] Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a scaffold primed for generating compound libraries for screening. By combining the three reactive handles, a researcher can systematically vary three different regions of the molecule (a "three-dimensional" diversification), which is a powerful strategy in lead optimization. For example, one could perform a Suzuki coupling at the bromine, reduce the nitro group and form an amide, and finally hydrolyze the ester to explore interactions with a target protein.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize safety. Methyl 3-bromo-5-methoxy-2-nitrobenzoate, as a brominated aromatic nitro-compound, should be handled with care.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[18] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
This guide provides a foundational understanding of methyl 3-bromo-5-methoxy-2-nitrobenzoate. The proposed synthetic routes are robust and based on well-established chemical transformations, offering a clear path for researchers to access and utilize this versatile chemical building block for innovation in science and medicine.
References
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American Chemical Society. (2022, November 8). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Publications. Available at: [Link]
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Truman ChemLab. (2013, July 15). Multistep Synthesis Nitration. Available at: [Link]
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Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate. Available at: [Link]
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PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Institutes of Health. Available at: [Link]
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Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link]
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PubMed. (2020, October 28). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. National Library of Medicine. Available at: [Link]
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ResearchGate. (n.d.). Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model. Available at: [Link]
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